Methanone, bis(phenoxyphenyl)-
Description
Methanone, bis(phenoxyphenyl)- (CAS: 14984-21-5), also known as 4,4'-diphenoxybenzophenone, is a diarylketone with the molecular formula C₂₅H₁₈O₃ and a molecular weight of 366.4086 g/mol . Its structure consists of two phenoxyphenyl groups symmetrically attached to a central carbonyl group. The compound is characterized by high thermal stability and aromaticity, making it relevant in materials science, particularly as a precursor for polymers or photoactive materials. Its IUPAC name is bis(4-phenoxyphenyl)methanone, and its infrared (IR) spectrum has been cataloged in the NIST Chemistry WebBook .
Properties
CAS No. |
90317-54-7 |
|---|---|
Molecular Formula |
C25H18O3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
bis(2-phenoxyphenyl)methanone |
InChI |
InChI=1S/C25H18O3/c26-25(21-15-7-9-17-23(21)27-19-11-3-1-4-12-19)22-16-8-10-18-24(22)28-20-13-5-2-6-14-20/h1-18H |
InChI Key |
KWSAFXPHUKJKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanone, bis(phenoxyphenyl)- can be synthesized through various methods. One common approach involves the reaction of benzophenone with phenol in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically occurs under reflux conditions with an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of methanone, bis(phenoxyphenyl)- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, bis(phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and related reduced compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methanone, bis(phenoxyphenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of methanone, bis(phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins provide insights into its mode of action .
Comparison with Similar Compounds
Structural and Functional Group Variations
The properties of diarylketones are highly dependent on substituents. Below is a comparison with structurally analogous compounds:
Key Observations :
- Electron-withdrawing groups (e.g., fluorine in ) increase reactivity in nucleophilic substitutions compared to the parent compound.
- Hydrophilic substituents (e.g., hydroxyethoxy in ) improve solubility in polar solvents, contrasting with the hydrophobic nature of bis(phenoxyphenyl)methanone.
Key Observations :
- Bis(phenoxyphenyl)methanone synthesis is less complex than fluorinated or dendronized derivatives, which require specialized catalysts (e.g., Pd in ).
- Fluorinated derivatives (e.g., ) often achieve higher yields due to improved electrophilicity.
Thermal and Physical Properties
Thermal stability and solubility are critical for industrial applications:
Key Observations :
- Dendronized derivatives (e.g., CDE1/CDE2) exhibit exceptional thermal stability (>470°C) due to bulky tert-butyl groups .
- Brominated indolyl methanones decompose at lower temperatures (247–289°C) , limiting high-temperature applications.
Key Observations :
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